2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol
Description
2-[(2,6-Dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol is a polycyclic tertiary amine featuring a central pyridine core substituted with two pyridin-2-yl groups at the 2- and 6-positions. The 4-position of this pyridine is functionalized with a (2-hydroxyethyl)aminoethanol moiety, imparting both hydrophilic and coordination properties.
Synthesis routes for analogous pyridine-ethanolamine derivatives often involve nucleophilic substitution or condensation reactions. For instance, describes the reaction of ethanolamine with a benzoyl-substituted pyranone in ethanol under mild conditions . Similarly, highlights the use of acetic acid as a catalyst for coupling pyridinyl precursors with aminoethanol derivatives . These methods suggest that the target compound could be synthesized via analogous strategies, though its increased steric hindrance from the dipyridinyl groups may necessitate optimized reaction conditions.
Properties
IUPAC Name |
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-11-9-23(10-12-25)15-13-18(16-5-1-3-7-20-16)22-19(14-15)17-6-2-4-8-21-17/h1-8,13-14,24-25H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPYRSVYRDXQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine rings, followed by the introduction of the hydroxyethyl group. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine rings can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. In biological systems, it may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Diethanolamine (DEA)
- Molecular Formula: C₄H₁₁NO₂
- Molecular Weight : 105.14 g/mol
- Key Features: DEA is a simpler ethanolamine derivative with two hydroxyethyl groups attached to a central amine. It lacks aromatic substituents, resulting in higher water solubility and lower thermal stability compared to the target compound. DEA exhibits moderate aquatic toxicity and is readily biodegradable .
2-[2-Hydroxyethyl(methyl)amino]ethanol
- Molecular Formula: C₅H₁₃NO₂
- Molecular Weight : 119.16 g/mol
- Key Features : This analogue replaces one hydroxyethyl group with a methyl group, reducing hydrophilicity. demonstrates its use as a precursor in synthesizing spirocyclic compounds, highlighting its utility in complex heterocyclic frameworks .
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate
- Molecular Formula : C₁₃H₁₂N₄O₂
- Molecular Weight : 272.26 g/mol
- Key Features: This pyridinyl-containing compound () shares a cyano-vinylamino group but lacks the hydroxyethyl functionality. Its synthesis involves acetic acid-mediated coupling, similar to methods applicable to the target compound .
Physicochemical and Functional Comparisons
Key Observations :
- Aromaticity vs. This could improve its performance in MOFs or as a ligand in catalysis.
- Solubility : DEA’s high water solubility (due to dual -OH groups) contrasts with the target compound’s reduced solubility, attributable to aromatic hydrophobicity.
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of pyridine rings, whereas DEA is produced via straightforward industrial processes .
Notes
Data Limitations : Direct experimental data (e.g., spectral analysis, toxicity) for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogues.
Synthesis Considerations: Steric hindrance from the dipyridinyl groups may necessitate elevated temperatures or prolonged reaction times compared to simpler ethanolamine derivatives .
Environmental Impact : The target compound’s environmental fate remains uncertain, though its aromaticity suggests slower degradation compared to DEA .
Biological Activity
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a hydroxyethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is , with a molecular weight of 336.39 g/mol. The compound features a complex arrangement of nitrogen-containing heterocycles, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Preparation of Pyridine Rings : Starting materials are often pyridine derivatives.
- Introduction of Hydroxyethyl Group : This step may require specific reagents and conditions to ensure successful substitution.
Common solvents used in the synthesis include ethanol and methanol, with catalysts such as palladium or platinum facilitating the reactions .
The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. In biological systems, it may interact with various cellular targets, potentially disrupting normal cellular functions. The specific pathways involved in its antimicrobial or anticancer effects remain under investigation .
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its utility in developing new antimicrobial agents .
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of cell death pathways and inhibition of cell proliferation .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol, and how can purity be optimized?
- Methodology : The compound’s synthesis likely involves multi-step nucleophilic substitution or condensation reactions. For analogous pyridine derivatives, refluxing ethanol with stoichiometric reagents (e.g., 2-hydroxyethylamine derivatives) under nitrogen is common . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization from chloroform-acetone mixtures improves purity . Characterization by , , and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.
Q. How can the electronic properties of the pyridine core influence the compound’s reactivity in coordination chemistry?
- Methodology : The pyridine rings act as π-accepting ligands, with their electron-deficient nature enhancing metal-binding affinity. Computational tools (e.g., density functional theory) can model charge distribution and predict coordination sites . Experimentally, UV-Vis spectroscopy and cyclic voltammetry assess redox behavior, while X-ray crystallography (using software like WinGX) resolves metal-complex geometries .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyridine-aminoethanol derivatives?
- Methodology : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity). Meta-analyses of structure-activity relationships (SAR) should standardize variables like pH, temperature, and solvent (e.g., DMSO vs. aqueous buffers). Dose-response curves and toxicity controls (e.g., MTT assays) are essential to validate activity . For example, highlights dipyridamole derivatives with similar structures showing divergent biological effects due to substituent positioning.
Q. How can computational modeling predict the compound’s interaction with enzymes or receptors?
- Methodology : Molecular docking (AutoDock, Schrödinger Suite) simulates binding affinities to target proteins. For instance, the hydroxyethyl group may form hydrogen bonds with catalytic residues. Molecular dynamics simulations (GROMACS) assess stability over time, while free-energy perturbation calculations quantify binding energies . Cross-validation with experimental IC values from enzyme inhibition assays is critical .
Q. What experimental designs optimize the compound’s stability under physiological conditions?
- Methodology : Stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) monitor degradation via HPLC. Protecting groups (e.g., acetyl for amines) may shield reactive sites. Kinetic studies (Arrhenius plots) predict shelf-life, while lyophilization enhances long-term storage stability .
Analytical and Structural Questions
Q. Which advanced spectroscopic techniques are most effective for characterizing this compound’s tautomeric forms?
- Methodology : Variable-temperature NMR can detect tautomerization equilibria. IR spectroscopy identifies hydrogen-bonding patterns, while X-ray crystallography provides definitive tautomeric assignments . For dynamic systems, NMR maps proton-nitrogen coupling.
Q. How do steric effects from the dipyridinyl moiety influence supramolecular assembly?
- Methodology : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking, hydrogen-bonding networks). Small-angle X-ray scattering (SAXS) analyzes solution-phase aggregation. Computational tools (Mercury CSP) predict crystal packing efficiency .
Data-Driven Insights
-
Key Functional Groups :
Group Role Pyridine rings Metal coordination, π-π interactions Hydroxyethylamino Hydrogen bonding, solubility modulation -
Synthetic Yield Optimization :
Parameter Optimal Condition Solvent Ethanol/water (3:1) Temperature 80°C (reflux) Catalyst LiOH (for nucleophilic substitution)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
